![molecular formula C9H8ClN3S B15297313 3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 1082508-64-2](/img/structure/B15297313.png)
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenylmethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with thiourea under basic conditions to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazoles with various functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may possess anti-inflammatory, anticancer, and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features but contains a selenium atom instead of sulfur.
4-Chlorophenyl methyl sulfone: This compound is structurally related but lacks the thiadiazole ring.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a 4-chlorophenylmethyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
1082508-64-2 |
|---|---|
Molecular Formula |
C9H8ClN3S |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
JWAYTUKSNQYFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


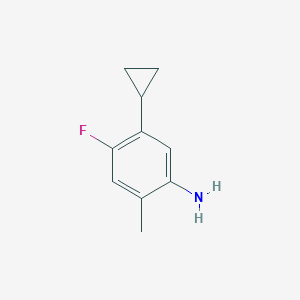
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
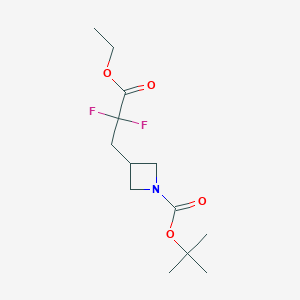
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
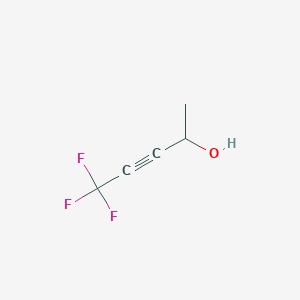
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
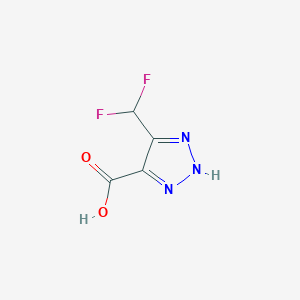
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
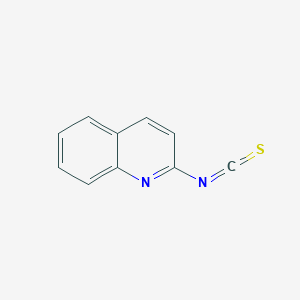
![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
